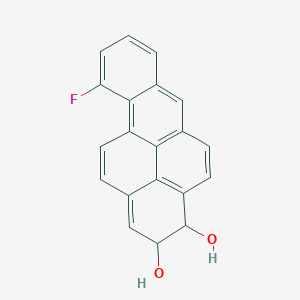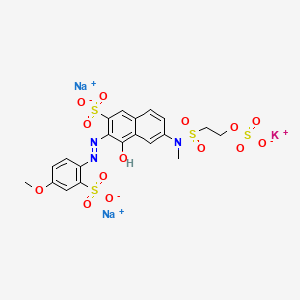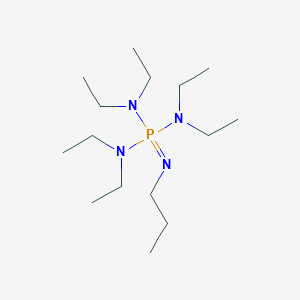
1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring substituted with a tetrahydropyran-2-yloxy group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropanecarboxaldehyde with tetrahydropyran-2-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of tetrahydropyran-2-ol attacks the carbonyl carbon of cyclopropanecarboxaldehyde, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed:
Oxidation: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carboxylic acid
Reduction: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-methanol
Substitution: Products depend on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the tetrahydropyran-2-yloxy group can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Cyclopropanecarboxaldehyde: A cyclopropane ring with an aldehyde functional group.
1-(Tetrahydro-2H-pyran-2-yloxy)-cyclopropanecarboxylic acid methyl ester: A related compound with a similar structure but different functional groups.
Uniqueness: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde is unique due to the combination of its cyclopropane ring, tetrahydropyran-2-yloxy group, and aldehyde functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
83606-32-0 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-(oxan-2-yloxy)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-7-9(4-5-9)12-8-3-1-2-6-11-8/h7-8H,1-6H2 |
InChI-Schlüssel |
JJYUTVUHNPIWGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)





![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)


